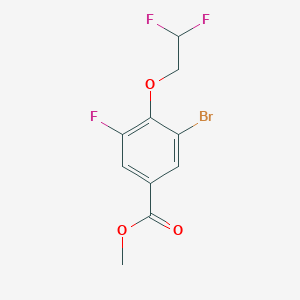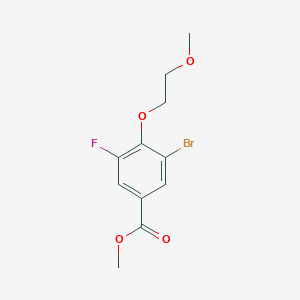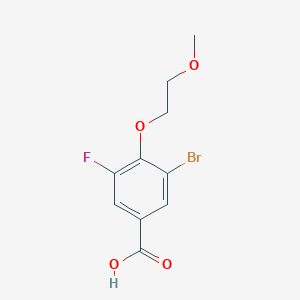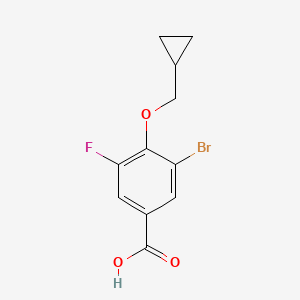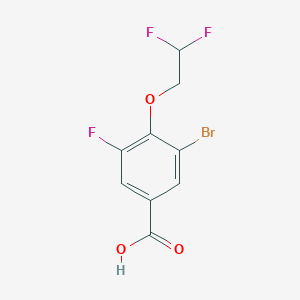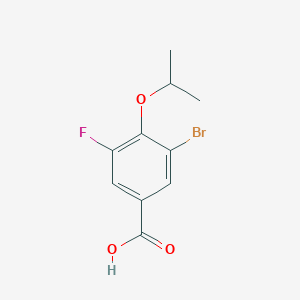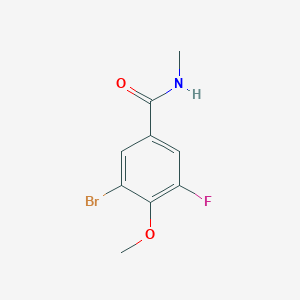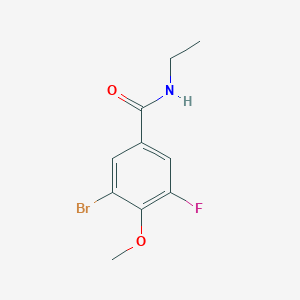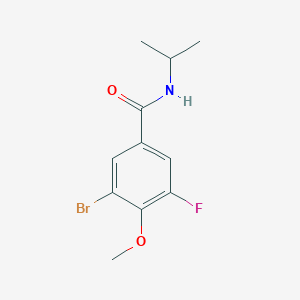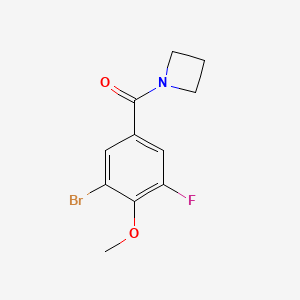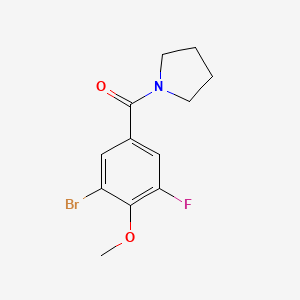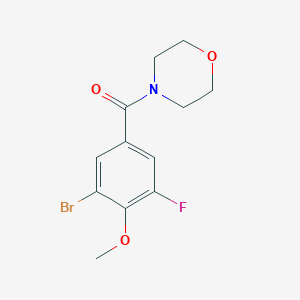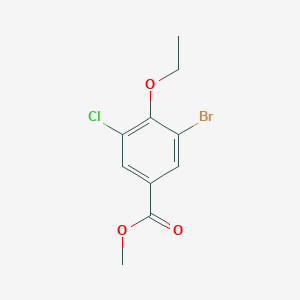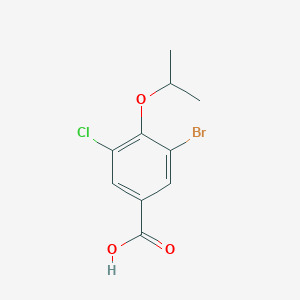
Methyl 3-bromo-5-chloro-4-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-chloro-4-isopropoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-chloro-4-isopropoxybenzoate can be synthesized through a multi-step process involving the following key steps:
Chlorination: The chlorination at the 5-position can be carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-chloro-4-isopropoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon derivative.
Oxidation: The isopropoxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Reduction: Hydrocarbon derivatives with the removal of halogen atoms.
Oxidation: Ketone or aldehyde derivatives with the oxidation of the isopropoxy group.
Applications De Recherche Scientifique
Methyl 3-bromo-5-chloro-4-isopropoxybenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as a building block for the development of new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-chloro-4-isopropoxybenzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms and the isopropoxy group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-5-chloro-4-isopropoxybenzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-4-isopropoxybenzoate: Lacks the chlorine atom at the 5-position, which may affect its reactivity and applications.
Methyl 5-chloro-4-isopropoxybenzoate:
Methyl 3-bromo-5-chlorobenzoate: Lacks the isopropoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in the combination of bromine, chlorine, and isopropoxy groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
methyl 3-bromo-5-chloro-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQQTJDJFFCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
